Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and an acetimidoylaminomethyl substituent attached to a benzyl moiety. This compound is relevant in various scientific fields, particularly in medicinal chemistry and drug development.
This compound can be synthesized through various methods, primarily involving the reaction of tert-butyl carbamate derivatives with specific amines under controlled conditions. The synthesis processes have been documented in patents and scientific literature, detailing the chemical reactions and conditions required for its formation .
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is classified as:
The synthesis of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate involves several steps:
The reaction mechanism generally involves the formation of an intermediate followed by nucleophilic attack by the amine on the carbonyl carbon of the carbamate, leading to the desired product.
The molecular structure of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate can be represented with the following key features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide information about its functional groups and molecular integrity .
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate primarily involves its interaction with biological targets:
The precise mechanism requires further investigation through biological assays and studies .
Relevant data from analytical methods such as Infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm purity and identity .
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate has several scientific applications:
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride (CAS 180001-98-3) is a chemically defined small molecule with the molecular formula C₁₅H₂₄ClN₃O₂ and a molecular weight of 313.82 g/mol [2] [5] [6]. Structurally, it features three key components: (1) a tert-butyloxycarbonyl (Boc) carbamate group that confers acid sensitivity and synthetic versatility, (2) a benzyl scaffold substituted at the meta position, and (3) an acetimidoylaminomethyl moiety (–CH₂NHC(=NH)CH₃) that terminates in a hydrochloride-stabilized amidine group [5] [8]. This compound typically presents as a white crystalline solid, soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), but insoluble in non-polar solvents or aqueous media [5] [8]. Its systematic IUPAC name is tert-butyl N-[[3-[[(1-aminoethylidene)amino]methyl]phenyl]methyl]carbamate hydrochloride, with the alternate name [[3-[[(1-Iminoethyl)amino]methyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester monohydrochloride also documented in chemical databases [7] [8].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 180001-98-3 |
Molecular Formula | C₁₅H₂₄ClN₃O₂ |
Molecular Weight | 313.82 g/mol |
Synonyms | N-(3-(N-Boc-aminomethyl)benzyl)acetimidine hydrochloride; [[3-[[(1-Iminoethyl)amino]methyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester monohydrochloride |
Appearance | White crystalline solid |
Solubility | Soluble in DMF, methanol, ethanol |
Storage Conditions | 4°C (long-term) |
This compound emerged as a significant pharmacological entity during the mid-1990s surge in nitric oxide synthase (NOS) research, specifically through investigations led by Garvey et al. and Thomsen et al. [2] [3]. Its identification stemmed from systematic efforts to develop selective inhibitors targeting inducible nitric oxide synthase (iNOS or NOS2), an enzyme implicated in pathological inflammatory conditions when overexpressed [2] [3]. Biochemical profiling revealed its potent inhibitory activity against human iNOS, exhibiting an IC₅₀ value of 2.0 μM, which positioned it among the first long-acting iNOS inhibitors with significant research utility [2] [3] [4]. The molecule's design exploited the structural preference of iNOS for amidine-containing compounds, with its acetimidoyl group serving as a key pharmacophore for binding to the enzyme's oxygenase domain [3]. Published studies in The Journal of Biological Chemistry (1997) and Cancer Research (1997) established its biochemical efficacy and potential therapeutic relevance, particularly in cancer models where iNOS-derived nitric oxide promoted tumor progression [2] [3]. Unlike early non-selective NOS inhibitors, this compound demonstrated improved selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, making it a valuable tool for dissecting iNOS-specific pathways in inflammation and oncology research [4] [5].
Table 2: Key Research Milestones and Biochemical Properties
Year | Research Milestone | Reference |
---|---|---|
1997 | Identification as long-acting human iNOS inhibitor (IC₅₀ = 2.0 µM) | Garvey et al., J. Biol. Chem. |
1997 | Validation of iNOS inhibition in cancer models, demonstrating reduced tumor progression | Thomsen et al., Cancer Res. |
Biochemical Property | Characteristic | |
Target Enzyme | Inducible nitric oxide synthase (iNOS/NOS2) | |
IC₅₀ Value | 2.0 µM (human iNOS) | |
Mechanism | Competitive inhibition at heme-cofactor site | |
Selectivity Profile | Preferential inhibition of iNOS over eNOS/nNOS |
Beyond its direct inhibitory activity, this molecule serves as a crucial synthetic intermediate for generating more potent and selective iNOS inhibitors [2] [4] [8]. The Boc-protecting group provides strategic advantages in medicinal chemistry workflows: it can be selectively deprotected under acidic conditions to liberate the primary amine (–CH₂NH₂) without disrupting the amidine functionality, enabling subsequent derivatization or conjugation reactions [8] [10]. This chemical handle allows medicinal chemists to introduce diverse structural motifs that enhance target selectivity, metabolic stability, or membrane permeability [4] [8]. The benzylacetimidoyl core structure provides a geometrically constrained scaffold that mimics the natural arginine substrate of NOS enzymes, positioning it as a versatile template for structure-activity relationship (SAR) studies [5] [8]. Commercial suppliers catalog this compound explicitly as a "research intermediate" for iNOS inhibitor development, with applications spanning small-molecule therapeutics and targeted probe design [2] [4] [7]. Its stability under standard laboratory storage conditions (4°C) and defined purity profiles support reproducible use in multistep synthetic routes [5] [7]. The hydrochloride counterion further enhances solubility during reactions conducted in polar aprotic solvents, facilitating its integration into complex synthetic sequences aimed at next-generation NOS modulators with improved pharmacological profiles [7] [8].
Table 3: Applications in Inhibitor Synthesis
Functional Group | Role in Synthetic Chemistry | Derivatization Example |
---|---|---|
tert-Butyl carbamate (Boc) | Acid-labile protecting group; enables selective amine deprotection | Amine liberation for peptide coupling or acylation |
Acetimidoyl moiety | Bioisostere for guanidine; maintains target engagement with iNOS | Optimization of amidine interactions |
Benzyl spacer | Provides structural rigidity and metabolic stability | Halogenation or cross-coupling modifications |
Hydrochloride salt | Enhances solubility in reaction matrices | Facilitates polar reaction conditions |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8